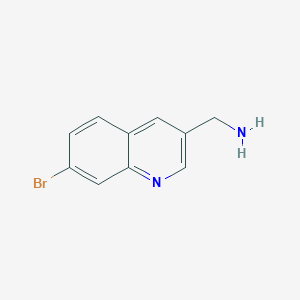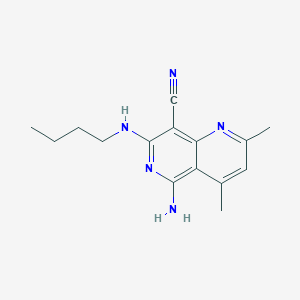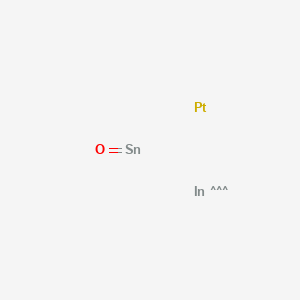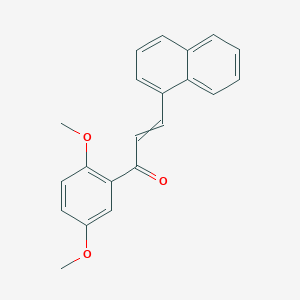phosphane} CAS No. 922551-34-6](/img/structure/B14176014.png)
(Ethane-1,2-diyl)bis{[(2-methylphenyl)methyl](phenyl)phosphane}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is an organophosphorus compound that features two phosphane groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} typically involves the reaction of ethane-1,2-diyl bis(bromide) with (2-methylphenyl)methyl(phenyl)phosphane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphane groups.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and purity controls.
Types of Reactions:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The compound can undergo substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is used in various scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: Its potential interactions with biological molecules are being explored.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It may be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ions and reactions being studied.
Comparación Con Compuestos Similares
- (Ethane-1,2-diyl)bis{(phenyl)methylphosphane}
- (Methane-1,1-diyl)bis{(2-methylphenyl)methylphosphane}
Uniqueness: (Ethane-1,2-diyl)bis{(2-methylphenyl)methylphosphane} is unique due to the presence of the ethane backbone and the specific arrangement of the phosphane groups. This structure imparts distinct steric and electronic properties, making it suitable for specific catalytic applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
922551-34-6 |
|---|---|
Fórmula molecular |
C30H32P2 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
(2-methylphenyl)methyl-[2-[(2-methylphenyl)methyl-phenylphosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C30H32P2/c1-25-13-9-11-15-27(25)23-31(29-17-5-3-6-18-29)21-22-32(30-19-7-4-8-20-30)24-28-16-12-10-14-26(28)2/h3-20H,21-24H2,1-2H3 |
Clave InChI |
HXQYICTVNGZSTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CP(CCP(CC2=CC=CC=C2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)

![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)

![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)

![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)
![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)


